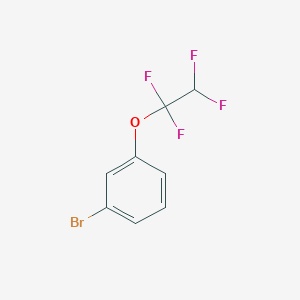

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQQXORYKLCHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381009 | |

| Record name | 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527751-45-7 | |

| Record name | 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527751-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The synthesis involves a two-step process starting from the readily available precursor, 3-bromophenol. The core of this synthesis is the introduction of the 1,1,2,2-tetrafluoroethoxy moiety via a Williamson-type ether synthesis, followed by a reduction step. This guide presents detailed experimental protocols, quantitative data in tabular format, and a logical workflow diagram to facilitate replication and further research.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from 3-bromophenol. The overall pathway is depicted below:

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of aryl tetrafluoroethyl ethers from phenols.

Step 1: Synthesis of 3-Bromo-1-(1,1,2,2-tetrafluoro-2-bromoethoxy)benzene (Intermediate)

This step involves the nucleophilic substitution reaction of 3-bromophenol with 1,2-dibromotetrafluoroethane.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Bromophenol | 173.01 | 17.3 g | 100 |

| 1,2-Dibromotetrafluoroethane | 259.82 | 52.0 g | 200 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 48.9 g | 150 |

| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 200 mL | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-bromophenol (17.3 g, 100 mmol), cesium carbonate (48.9 g, 150 mmol), and anhydrous dimethyl sulfoxide (200 mL).

-

Stir the mixture under a nitrogen atmosphere.

-

Add 1,2-dibromotetrafluoroethane (52.0 g, 200 mmol) to the suspension.

-

Heat the reaction mixture to 50-60 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water and extract with dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude intermediate product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-1-(1,1,2,2-tetrafluoro-2-bromoethoxy)benzene.

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the bromo-intermediate to the final product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Bromo-1-(1,1,2,2-tetrafluoro-2-bromoethoxy)benzene | 352.89 | 35.3 g | 100 |

| Zinc dust | 65.38 | 19.6 g | 300 |

| Acetic Acid | 60.05 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve the intermediate from Step 1 (35.3 g, 100 mmol) in acetic acid (200 mL).

-

Heat the solution to 50 °C with stirring.

-

Add zinc dust (19.6 g, 300 mmol) portion-wise to the solution, controlling the exothermic reaction.

-

After the addition is complete, continue stirring at 50 °C for 2-4 hours, or until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc.

-

Pour the filtrate into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis.

| Step | Product | Starting Material | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 3-Bromo-1-(1,1,2,2-tetrafluoro-2-bromoethoxy)benzene | 3-Bromophenol | 35.3 | 70-85 |

| 2 | This compound | Intermediate from Step 1 | 27.3 | 80-95 |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the following diagram.

Caption: Workflow for the synthesis of this compound.

Conclusion

This guide outlines a practical and efficient two-step synthesis of this compound from 3-bromophenol. The described protocols are based on reliable literature precedents for analogous transformations, offering a high probability of success for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided diagrams and tables are intended to facilitate a clear understanding of the synthesis pathway and experimental procedures. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is a halogenated aromatic ether. Its unique combination of a brominated phenyl ring and a tetrafluoroethoxy group imparts specific physicochemical properties that are of interest in various fields of chemical research, particularly in the synthesis of novel organic materials and as a building block in medicinal chemistry. The presence of fluorine atoms can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity of molecules, making this compound a valuable intermediate for drug development. This technical guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents relevant spectroscopic information.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Units |

| CAS Number | 527751-45-7 | N/A |

| Molecular Formula | C₈H₅BrF₄O | N/A |

| Molecular Weight | 273.02 | g/mol |

| Boiling Point | 192 | °C |

| Density | 1.6187 | g/cm³ |

| Refractive Index | 1.46067 | N/A |

| Flash Point | 94 | °C |

| Melting Point | Data not available | °C |

| Solubility | Data not available | N/A |

Experimental Protocols

The determination of the physical properties listed above requires specific experimental procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small quantity of a liquid organic compound like this compound, the capillary method is often employed.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A few milliliters of the liquid sample are placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance. A pycnometer or a volumetric flask is commonly used for this purpose.

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed again.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water, at the same temperature.

-

The density of the sample is calculated using the formula: Density = (Mass of liquid) / (Volume of pycnometer)

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is often measured using an Abbé refractometer.

Apparatus:

-

Abbé refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Soft tissue paper

Procedure:

-

The prisms of the Abbé refractometer are cleaned with a suitable solvent and allowed to dry completely.

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The two prisms are closed and clamped together.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus in the eyepiece.

-

The compensator is adjusted to remove any color fringes.

-

The position of the dividing line on the scale is read to obtain the refractive index. The temperature should be recorded as the refractive index is temperature-dependent.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The splitting pattern will be complex due to the meta-substitution. A triplet of triplets or a similar complex multiplet is anticipated for the proton of the -OCHF₂ group, likely in the region of δ 6.0-7.0 ppm, due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo and tetrafluoroethoxy substituents. The carbon of the -OCHF₂ group will appear as a triplet due to C-F coupling, and the -CF₂- carbon will also be a triplet.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals, each being a triplet, corresponding to the two different fluorine environments (-OCHF₂ and -CF₂Br).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): Around 3050-3100 cm⁻¹

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O-C stretching (ether): Strong absorption in the 1050-1250 cm⁻¹ region

-

C-F stretching: Strong, characteristic absorptions in the 1000-1350 cm⁻¹ region

-

C-Br stretching: In the fingerprint region, typically below 600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the tetrafluoroethoxy group or the bromine atom.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of an organic liquid like this compound.

Caption: Workflow for the characterization of physical properties.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

An In-depth Technical Guide to 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

CAS Number: 527751-45-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the tetrafluoroethoxy group can impart unique physicochemical properties to molecules, such as increased metabolic stability and lipophilicity, which are often desirable in drug candidates. This technical guide provides a summary of the available physicochemical data for this compound, a plausible synthetic route based on established chemical principles, and a hypothetical experimental workflow illustrating its potential use as a building block in cross-coupling reactions. Due to the limited publicly available information on the specific biological applications of this compound, this guide focuses on its chemical characteristics and synthetic utility.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 527751-45-7 | [1] |

| Molecular Formula | C₈H₅BrF₄O | [1] |

| Molecular Weight | 273.02 g/mol | [1] |

Note: Further physical properties such as boiling point, density, and refractive index are cited by some suppliers, but may be predicted values and should be confirmed experimentally.

Hypothetical Synthesis Protocol

A potential, though unconfirmed, method could be the direct bromination of 1-(1,1,2,2-tetrafluoroethoxy)benzene under controlled conditions that may favor the formation of the meta-substituted product, or more likely, the separation of the desired meta-isomer from a mixture of ortho, meta, and para products via chromatography.

Hypothetical Experimental Protocol: Electrophilic Bromination

This protocol is illustrative and based on general procedures for the bromination of aromatic compounds. It has not been specifically validated for this compound and would require optimization.

-

Reaction Setup: To a solution of 1-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

-

Bromination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent from the dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the this compound isomer.

Potential Applications in Organic Synthesis

Aryl bromides are versatile building blocks in organic synthesis, widely used in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound could serve as a key intermediate in the synthesis of more complex molecules for pharmaceutical or materials science applications.

Hypothetical Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a hypothetical workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides. This reaction would couple the title compound with a boronic acid to form a biaryl structure.

References

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules and computational predictions to offer insights into its synthesis, spectroscopic characteristics, and potential applications in drug discovery. The strategic incorporation of a tetrafluoroethoxy group onto a brominated benzene scaffold presents intriguing possibilities for modulating pharmacokinetic and pharmacodynamic properties, making it a compound of interest for medicinal chemists. All quantitative data are summarized in structured tables, and detailed hypothetical experimental protocols are provided. Visualizations of the molecular structure and a representative synthetic workflow are included to facilitate understanding.

Introduction

This compound (C₈H₅BrF₄O) is an aromatic organic compound featuring a benzene ring substituted with a bromine atom and a 1,1,2,2-tetrafluoroethoxy group at the meta position.[1][2] The presence of both a halogenated aromatic ring and a fluorinated ether moiety suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The bromine atom serves as a convenient handle for various cross-coupling reactions, while the tetrafluoroethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily derived from publicly available chemical databases.

| Property | Value | Reference |

| CAS Number | 527751-45-7 | [1] |

| Molecular Formula | C₈H₅BrF₄O | [1][2] |

| Molecular Weight | 273.02 g/mol | [1][2] |

| SMILES | C1=CC(=CC(=C1)Br)OC(C(F)F)(F)F | |

| InChI | InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H |

Molecular Structure and Visualization

The molecular structure of this compound consists of a central benzene ring. A bromine atom is attached to the first carbon, and a 1,1,2,2-tetrafluoroethoxy group is attached to the third carbon.

Synthesis

Hypothetical Experimental Protocol for Synthesis

Materials:

-

3-Bromophenol

-

1,1,2,2-Tetrafluoro-1-iodoethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,1,2,2-tetrafluoro-1-iodoethane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is scarce. The following tables summarize the predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.4 - 7.2 | m | 3H | Ar-H |

| 7.1 - 6.9 | m | 1H | Ar-H |

| 6.1 - 5.9 | tt | 1H | -OCHF₂-CH F₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| 158 - 156 | C -O |

| 132 - 130 | Ar-C |

| 124 - 122 | C -Br |

| 123 - 121 | Ar-C |

| 118 - 116 | Ar-C |

| 115 - 113 | Ar-C |

| 112 - 108 (t) | -O-C F₂- |

| 108 - 104 (t) | -CHF₂-C F₂- |

¹⁹F NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -85 to -95 | d | -O-CF₂ -CHF₂ |

| -135 to -145 | t | -OCF₂-CHF₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | m | Aromatic C-H stretch |

| 1600 - 1450 | s, m | Aromatic C=C stretch |

| 1300 - 1000 | s | C-O stretch, C-F stretch |

| 800 - 600 | s | C-Br stretch |

Mass Spectrometry

| m/z | Interpretation |

| 272/274 | [M]⁺˙ (Isotopic pattern for Br) |

| 171/173 | [M - CF₂CHF₂]⁺ |

| 155/157 | [M - OCF₂CHF₂]⁺ |

| 92 | [C₆H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Potential Applications in Drug Development

The introduction of fluorine and fluorinated groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 1,1,2,2-tetrafluoroethoxy group in the target molecule can serve as a lipophilic hydrogen bond donor, potentially improving cell membrane permeability and interaction with biological targets. The bromo-aromatic core provides a scaffold for further chemical modifications, allowing for the exploration of a wide range of chemical space.

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active compounds. The development of screening assays to evaluate its activity against a panel of common drug targets, such as kinases, proteases, and G-protein coupled receptors, could unveil its therapeutic potential.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has provided a foundational understanding of its molecular structure, physicochemical properties, and potential synthetic routes based on available data and chemical principles. The predicted spectroscopic data serves as a valuable reference for its future synthesis and characterization. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential as a valuable tool for researchers in drug development and other scientific disciplines.

References

Spectroscopic Profile of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide

Disclaimer: This document provides a theoretical and predictive spectroscopic analysis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. As of this writing, publicly available experimental spectroscopic data for this specific compound is limited. The information presented herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and includes predicted data to guide researchers.

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a substituted benzene ring and a tetrafluoroethoxy group, gives rise to a unique spectroscopic fingerprint. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of its expected spectroscopic characteristics. Understanding these characteristics is crucial for the identification, purity assessment, and structural elucidation of this compound in various research and development settings.

Compound Details:

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 527751-45-7 |

| Molecular Formula | C₈H₅BrF₄O |

| Molecular Weight | 273.02 g/mol |

| Chemical Structure | Br-C₆H₄-O-CF₂-CF₂H |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. Predictions are based on computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | m | 2H | Aromatic protons (ortho and para to Bromine) |

| ~ 7.1 - 7.3 | m | 2H | Aromatic protons (ortho to Tetrafluoroethoxy group) |

| ~ 6.1 - 6.5 | tt | 1H | -CF₂H |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 160 | C-O (Aromatic) |

| ~ 130 - 132 | C-Br (Aromatic) |

| ~ 125 - 128 | Aromatic CH |

| ~ 118 - 122 | Aromatic CH |

| ~ 115 - 118 | Aromatic CH |

| ~ 110 - 114 | Aromatic CH |

| ~ 112 - 118 (t) | -O-CF₂- |

| ~ 107 - 112 (t) | -CF₂H |

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -85 to -90 | d | -O-CF₂- |

| ~ -135 to -140 | t | -CF₂H |

Expected Infrared (IR) Spectroscopic Data

IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch.[1] |

| ~ 2900 | Weak | C-H stretch (-CF₂H) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretching.[1] |

| 1300 - 1200 | Strong | C-O-C asymmetric stretch (Aryl ether) |

| 1200 - 1000 | Strong | C-F stretching vibrations. |

| 1100 - 1000 | Strong | C-O-C symmetric stretch (Aryl ether) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending. The pattern can indicate meta-disubstitution.[2] |

| ~ 680 | Strong | C-Br stretch |

Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the following characteristics are expected in an electron ionization (EI) mass spectrum.

| m/z | Ion | Comments |

| 272/274 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately 1:1 intensity ratio is characteristic of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[3] |

| 171/173 | [M - OCF₂CF₂H]⁺ | Loss of the tetrafluoroethoxy group. |

| 155/157 | [C₆H₄Br]⁺ | Loss of the tetrafluoroethoxy group and an oxygen atom. |

| 103 | [C₄F₂H]⁺ | Fragment from the tetrafluoroethoxy group. |

| 92 | [C₆H₄O]⁺ | Loss of bromine and the fluoroalkyl chain. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds.[4] |

General Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A higher number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width appropriate for fluorinated compounds.

-

A proton-decoupled pulse sequence may be used.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). A high-resolution mass spectrometer can provide accurate mass measurements.

-

Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or coupled with a gas or liquid chromatograph).

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. Compare the isotopic distribution of the molecular ion with the theoretical pattern for a bromine-containing compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended experimental protocols for determining the solubility and stability of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. Given the limited publicly available experimental data for this specific compound, this guide focuses on established methodologies for characterizing similar halogenated aromatic ethers, enabling researchers to generate the necessary data for their applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS Number: 527751-45-7) is presented below. This data is essential for understanding its potential behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₄O | [1][2][3][4] |

| Molecular Weight | 273.02 g/mol | [1][4] |

| Appearance | Not specified (likely a liquid) | Inferred from similar compounds |

| Boiling Point | 192 °C | Predicted |

| Flash Point | 94 °C | Predicted |

| Predicted XlogP | 4.2 | Calculated |

| Purity | ≥95% to ≥98% | Commercial Suppliers[2] |

Solubility Profile

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, a systematic approach using standard laboratory techniques is recommended. A common method is the shake-flask method, followed by a suitable analytical quantification.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Solvents: Water (deionized), Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC-UV or GC-MS method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solutions by comparing their analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

Stability Profile

The stability of this compound has not been extensively reported. Generally, aromatic ethers are relatively stable; however, the presence of the bromo- and tetrafluoroethoxy- substituents may influence its reactivity. Halogenated aromatic compounds can be susceptible to degradation under certain conditions such as high temperature, strong UV light, and in the presence of strong acids or bases. For a comprehensive understanding, a stability-indicating assay method should be developed and validated.[5][6][7]

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and establish degradation pathways. This involves subjecting the compound to a variety of stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Analytical Method: A stability-indicating HPLC method with a photodiode array (PDA) detector or a GC-MS method should be developed and validated to separate and quantify the parent compound from any potential degradation products.[6][8]

Procedure:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).

-

At defined time points (e.g., 0, 1, 3, 7 days), withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples using the validated stability-indicating method to determine the remaining percentage of the parent compound and the formation of any degradation products. The ASTM D2619 method, though designed for hydraulic fluids, provides a framework for assessing hydrolytic stability in the presence of water and a metal catalyst.[9][10][11][12]

Procedure:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature or a slightly elevated temperature for a defined period.

-

At various time points, withdraw samples and analyze them to quantify the extent of degradation.

Procedure:

-

Expose a solid sample and a solution of the compound to a light source that provides a combination of visible and UV light, as specified in the ICH Q1B guideline.[13][14][15][16]

-

A control sample should be shielded from light to differentiate between light-induced and thermal degradation.

-

The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt hours/square meter.[16]

-

After exposure, analyze the samples to determine the extent of degradation and identify any photoproducts.

Procedure:

-

Solid State: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

-

Solution State: Heat a solution of the compound in a suitable solvent at a high temperature.

-

At specified time intervals, analyze the samples for degradation.

-

For a more detailed analysis, Thermogravimetric Analysis (TGA) can be used to determine the temperature at which the compound starts to decompose, and Differential Scanning Calorimetry (DSC) can identify thermally induced phase transitions or decomposition events.[17][18][19][20][21]

Logical Workflow for Stability Assessment

Conclusion

While direct experimental data for this compound is sparse, this guide provides a robust framework for its characterization. The predicted low aqueous solubility and high lipophilicity suggest its potential utility in synthetic organic chemistry and materials science. The detailed experimental protocols outlined herein will enable researchers to systematically evaluate its solubility and stability, generating the critical data needed for its safe and effective use in research and development. The fluorinated nature of the molecule suggests good thermal and metabolic stability, which can be confirmed through the described stability testing protocols.[22]

References

- 1. scbt.com [scbt.com]

- 2. 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)-benzene, CasNo.527751-45-7 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. royed.in [royed.in]

- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. researchgate.net [researchgate.net]

- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 17. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 19. mt.com [mt.com]

- 20. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene, a halogenated aromatic compound used in research and development. Due to the limited availability of extensive toxicological data for this specific chemical, it is imperative to handle it with a high degree of caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure. This document summarizes known hazards, provides protocols for safe handling, and outlines emergency procedures.

Chemical and Physical Properties

Proper understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 527751-45-7[1] |

| Molecular Formula | C₈H₅BrF₄O[1] |

| Molecular Weight | 273.02 g/mol [1] |

| Appearance | Not specified, likely a liquid |

| Boiling Point | 192-193 °C[2] |

| Flash Point | 94 °C[2] |

| Density | 1.6187 g/cm³ |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table details its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet and should be followed diligently. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Use

The following protocols are based on best practices for handling halogenated organic compounds and should be adapted to specific laboratory conditions and procedures.

Personal Protective Equipment (PPE)

A robust PPE plan is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

| Protection Type | Specific Requirements | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye damage. |

| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton). Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. | Prevents skin contact, which can cause irritation. |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron is recommended. | Protects skin from accidental exposure. |

| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. | Prevents respiratory tract irritation. |

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be performed in a properly functioning and certified chemical fume hood.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Handling Procedures

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

-

Ensure the chemical fume hood is operational and the work area is clear of clutter.

-

Assemble all necessary equipment and reagents within the fume hood.

-

Don the appropriate PPE as detailed in section 3.1.

-

-

Weighing and Transferring:

-

Perform all weighing and transferring operations within the fume hood.

-

Use appropriate glassware and techniques to minimize splashing and aerosol generation.

-

-

Reaction Setup and Execution:

-

Conduct all reactions within the chemical fume hood.

-

Keep the fume hood sash at the lowest possible height that allows for comfortable and safe operation.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store away from incompatible materials such as strong oxidizing agents.

Waste Disposal

-

Waste Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with non-halogenated waste.

-

Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Disposal Procedure: Follow your institution's established procedures for the disposal of hazardous chemical waste.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: During a fire, irritating and toxic gases, including hydrogen bromide and hydrogen fluoride, may be generated through thermal decomposition.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Chemical Spill)

In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.

Caption: Logical workflow for responding to a chemical spill.

-

Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

-

Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.

-

Collection: Carefully scoop the contaminated absorbent material into a designated, sealable container for hazardous waste. Use non-sparking tools if the material is in a flammable solvent.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

-

Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste management procedures.

-

Restock: Replenish any spill kit supplies that were used.

Toxicological Information

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound is readily available.[4] The toxicological properties have not been fully investigated. Therefore, this compound should be handled as if it were toxic. The known hazards are based on its classification as a skin, eye, and respiratory irritant.

Conclusion

The safe handling of this compound in a research and development setting is paramount. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established safe handling and emergency procedures, researchers can minimize the risks associated with this compound. Always consult the most recent version of the Safety Data Sheet provided by the supplier before use.

References

A Technical Guide to the Reactivity Profile of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical reactivity of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. It includes key physicochemical data, an analysis of its reactivity, detailed experimental protocols for common transformations, and visualizations of reaction workflows.

Physicochemical Properties

This compound is a fluorinated aromatic compound with the CAS number 527751-45-7.[1][2][3][4][5] Its structure features a bromine atom and a 1,1,2,2-tetrafluoroethoxy group attached to a benzene ring at the meta position. This substitution pattern dictates its reactivity in various organic transformations.

| Property | Value | Source |

| CAS Number | 527751-45-7 | [1][3][4][5] |

| Molecular Formula | C₈H₅BrF₄O | [1][3][6] |

| Molecular Weight | 273.02 g/mol | [1][3] |

| Synonyms | 3-Bromo-α,α,β,β-tetrafluorophenetole, 3-Bromophenyl 1,1,2,2-tetrafluoroethyl ether | |

| SMILES | FC(C(OC1=CC(Br)=CC=C1)(F)F)F | |

| InChI | InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H | [6] |

| InChIKey | ALQQXORYKLCHJY-UHFFFAOYSA-N | [6] |

Core Reactivity Profile

The reactivity of this compound is primarily governed by two key structural features: the carbon-bromine (C-Br) bond on the aromatic ring and the influence of the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group.

-

Aryl Bromide Reactivity : The C-Br bond is the primary site for transformations, making the compound an excellent substrate for a variety of cross-coupling reactions.[7] The bromine atom can be readily replaced by carbon, nitrogen, or other functionalities using transition metal catalysis.

-

Influence of the Tetrafluoroethoxy Group : The highly electronegative fluorine atoms in the tetrafluoroethoxy group exert a strong electron-withdrawing effect on the benzene ring.[8] This influences the electron density of the aromatic system and the reactivity of the C-Br bond, particularly in reactions sensitive to electronic effects. This group is generally stable under common reaction conditions.[9]

The primary reactions involving this compound are transition-metal-catalyzed cross-coupling reactions, metal-halogen exchange to form organometallic reagents, and electrophilic aromatic substitution.

Key Synthetic Transformations and Protocols

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide, forming a new carbon-carbon bond.[10] This reaction is highly versatile and tolerant of a wide range of functional groups.[11] this compound is an ideal substrate for this transformation.

General Reaction Scheme: Ar-Br + R-B(OH)₂ --[Pd catalyst, Base]--> Ar-R

Experimental Protocol: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)-1,1'-biphenyl

This protocol is a representative procedure for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

-

Toluene/Water or Dioxane/Water solvent mixture

Procedure:

-

To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, like SPhos (4 mol%).[10]

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add a degassed solvent mixture, such as toluene/water (5:1 ratio, 5 mL).

-

Heat the mixture to 80-100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.[10]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Similar Suzuki Reactions:

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | K₂CO₃ | 1,4-Dioxane | 100 | 92 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 |

Note: Data is representative for structurally similar compounds and serves as a guideline.[10]

This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine.[12] It is a powerful method for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reaction generally requires a palladium catalyst, a phosphine ligand, and a strong base.[13][14]

General Reaction Scheme: Ar-Br + R₂NH --[Pd catalyst, Ligand, Base]--> Ar-NR₂

Experimental Protocol: Synthesis of N-Phenyl-3-(1,1,2,2-tetrafluoroethoxy)aniline

This protocol provides a general method for the Buchwald-Hartwig amination using aniline as the amine coupling partner.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos or other biarylphosphine ligands

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃ (1-2 mol%), a suitable ligand such as XPhos (2-4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Add this compound (1.0 mmol, 1.0 equiv).

-

Seal the tube, remove it from the glovebox, and add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (3 mL) via syringe.

-

Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired aryl amine.

Quantitative Data for Buchwald-Hartwig Amination of Bromobenzene:

| Amine | Ligand | Base | Solvent | Conversion (%) |

| Carbazole | TrixiePhos | t-BuOLi | Toluene | 98 |

| Diphenylamine | XPhos | t-BuONa | Toluene | 96 |

| Phenoxazine | XPhos | t-BuONa | Toluene | >99 |

| 9,9-dimethyl-9,10-dihydroacridine | t-BuXPhos | t-BuONa | Toluene | 98 |

Note: Data from a study on bromobenzene serves as a useful reference for optimizing conditions.[13]

Aryl bromides can be converted into Grignard reagents by reacting with magnesium metal.[15] The resulting organomagnesium compound, 3-(1,1,2,2-tetrafluoroethoxy)phenylmagnesium bromide, is a potent nucleophile and can react with various electrophiles like aldehydes, ketones, and CO₂.

General Reaction Scheme: Ar-Br + Mg --[Anhydrous Ether]--> Ar-MgBr

Experimental Protocol: Preparation of 3-(1,1,2,2-Tetrafluoroethoxy)phenylmagnesium Bromide

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

A small crystal of iodine (as an initiator)

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere.

-

Place magnesium turnings (1.2 equiv) in a flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Dissolve this compound (1.0 equiv) in anhydrous diethyl ether.

-

Add a small portion of the aryl bromide solution to the magnesium. Gentle heating or sonication may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.[15]

-

Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.[15]

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

The resulting gray-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.

Treatment of this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid metal-halogen exchange to form the corresponding aryllithium species. This is often more efficient than direct deprotonation (ortho-lithiation).[16][17][18] The aryllithium reagent is a powerful nucleophile and base.

General Reaction Scheme: Ar-Br + n-BuLi --[Anhydrous Ether, Low Temp]--> Ar-Li + n-BuBr

Experimental Protocol: Preparation and Trapping of 3-(1,1,2,2-Tetrafluoroethoxy)phenyllithium

Materials:

-

This compound

-

n-Butyllithium (in hexanes)

-

Anhydrous THF or diethyl ether

-

Electrophile (e.g., N,N-dimethylformamide, DMF)

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

-

Slowly add the chosen electrophile (e.g., DMF, 1.5 equiv) to the aryllithium solution at -78 °C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography or distillation.

Safety Information

-

General Hazards : Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][19]

-

Handling Precautions : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors or dust. Wash hands thoroughly after handling.[20]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile building block in organic synthesis. Its reactivity is dominated by the aryl bromide functionality, which serves as a handle for a wide array of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the tetrafluoroethoxy group modulates the reactivity of the aromatic ring but does not interfere with the primary transformations at the C-Br bond. The protocols and data provided herein offer a solid foundation for researchers and scientists to effectively utilize this compound in the development of novel molecules for pharmaceutical and materials science applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)-benzene, CasNo.527751-45-7 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C8H5BrF4O) [pubchemlite.lcsb.uni.lu]

- 7. longdom.org [longdom.org]

- 8. nbinno.com [nbinno.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1 | Chemsrc [chemsrc.com]

- 17. ias.ac.in [ias.ac.in]

- 18. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. merckmillipore.com [merckmillipore.com]

Navigating the Synthesis and Application of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide for Researchers

For Immediate Release

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated moieties is a key determinant of molecular efficacy and novelty. The compound 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene, with its unique electronic and lipophilic properties, has emerged as a valuable building block for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of this compound, including its chemical suppliers, physicochemical properties, a detailed synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Suppliers

This compound is a halogenated aromatic ether. A comprehensive list of suppliers is crucial for researchers to source high-quality starting materials.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 527751-45-7[1] |

| Molecular Formula | C₈H₅BrF₄O[1] |

| Molecular Weight | 273.02 g/mol [1] |

A number of chemical suppliers provide this compound for research and development purposes. Notable suppliers include Santa Cruz Biotechnology, among others, who offer the compound for proteomics research.[1] When sourcing this chemical, it is imperative to obtain a Certificate of Analysis to verify its purity and identity.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the Sandmeyer reaction, starting from the commercially available 3-(1,1,2,2-tetrafluoroethoxy)aniline. The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[2][3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

3-(1,1,2,2-tetrafluoroethoxy)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-(1,1,2,2-tetrafluoroethoxy)aniline (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Cool this solution to 0 °C. Slowly add the previously prepared cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Pour the mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

References

An In-depth Technical Guide to 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 527751-45-7), a fluorinated aromatic compound of interest in synthetic chemistry and drug discovery. Due to a lack of specific literature on its discovery and direct synthesis, this document outlines a plausible and practical synthetic pathway, complete with a detailed experimental protocol. Furthermore, it consolidates available physicochemical data and offers predicted spectral characteristics to aid in its identification and characterization. This guide is intended to serve as a valuable resource for researchers and professionals working with fluorinated building blocks in medicinal chemistry and materials science.

Introduction and History

This compound is a substituted aromatic ether. The introduction of the 1,1,2,2-tetrafluoroethoxy group can significantly influence the lipophilicity, metabolic stability, and electronic properties of a molecule, making it a valuable moiety in the design of novel pharmaceuticals and functional materials.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are available from commercial suppliers, detailed spectral data is not widely published. Therefore, predicted spectral characteristics based on the compound's structure and data from analogous compounds are also provided.

| Property | Value | Source |

| CAS Number | 527751-45-7 | Commercial Suppliers[1][2] |

| Molecular Formula | C₈H₅BrF₄O | Commercial Suppliers[1][2] |

| Molecular Weight | 273.02 g/mol | Commercial Suppliers[1][2] |

| Boiling Point | Predicted: ~200-220 °C at 760 mmHg | Predicted |

| Melting Point | Not available | - |

| Density | Predicted: ~1.6-1.7 g/cm³ | Predicted |

| ¹H NMR (CDCl₃) | Predicted: δ 7.4-7.1 (m, 4H, Ar-H), 6.0-5.8 (tt, 1H, -OCHF₂) | Predicted |

| ¹³C NMR (CDCl₃) | Predicted: δ 157 (C-O), 131 (C-Br), 124, 122, 117, 115 (Ar-C), 118 (t, -CF₂-), 108 (t, -OCHF₂) | Predicted |

| IR (neat) | Predicted: 3100-3000 (Ar C-H), 1600-1450 (Ar C=C), 1250-1000 (C-O, C-F) cm⁻¹ | Predicted |

| Mass Spectrum (EI) | Predicted: m/z 272/274 (M⁺), 171/173 (M⁺ - CHF₂CF₂), 155/157 (M⁺ - OCHF₂CF₂) | Predicted |

Proposed Synthetic Pathway

While a specific documented synthesis for this compound is unavailable, a practical and efficient two-step synthesis can be proposed based on established methodologies for the preparation of aryl tetrafluoroethyl ethers. This pathway commences with the readily available starting material, 3-bromophenol.

The proposed synthesis involves:

-

Nucleophilic Substitution: Reaction of 3-bromophenol with 1,2-dibromotetrafluoroethane to form the intermediate, 1-bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene.

-

Reductive Debromination: Removal of the terminal bromine atom from the tetrafluoroethyl group using a reducing agent to yield the final product.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. [1]This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. This substrate is of particular interest as the tetrafluoroethoxy group can impart unique electronic properties and enhance metabolic stability in drug candidates.

Due to the limited availability of specific literature for the Suzuki coupling of this compound, the following protocols and data are based on established methodologies for structurally similar aryl bromides, particularly those bearing electron-withdrawing fluoroalkoxy substituents. The electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group is expected to facilitate the oxidative addition step in the Suzuki coupling catalytic cycle. [2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. A base is required to activate the organoboron species for the transmetalation step. [4]

Data Presentation: Representative Conditions for Suzuki Coupling of Aryl Bromides

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various aryl bromides with phenylboronic acid. This data serves as a guide for optimizing the reaction of this compound.

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-3-(trifluoromethoxy)benzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ (2) | H₂O | 80 | 3-48 | >90 [5] |

| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 92 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 6 | 98 |

| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High [6] |

Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂